7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is a complex organic compound that features a unique combination of aniline, benzodioxin, and thiazolopyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE typically involves multiple steps, starting with the preparation of the core structures. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the benzodioxin moiety . The final step involves the coupling of the aniline group to the thiazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin moiety and have similar chemical properties.
Thiazolopyridine derivatives: Compounds with the thiazolopyridine core exhibit similar biological activities.
Uniqueness
2-ANILINO-7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6,7-DIHYDRO[1,3]THIAZOLO[4,5-B]PYRIDIN-5(4H)-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H17N3O3S |
---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-anilino-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H17N3O3S/c24-17-11-14(12-6-7-15-16(10-12)26-9-8-25-15)18-19(22-17)23-20(27-18)21-13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
FXGDEKLXUUEFBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.